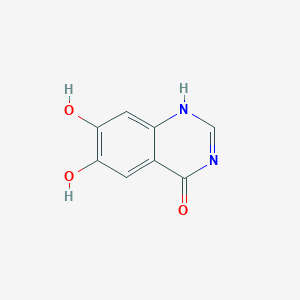
6,7-dihydroxy-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-dihydroxy-1H-quinazolin-4-one is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dihydroxy-1H-quinazolin-4-one involves specific reaction conditions and routes. The preparation methods typically include the formation of inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with various compounds. The inclusion complexes are formed in the non-polar cavity of cyclodextrins, which enhances the physical, chemical, and biological characteristics of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods used in industrial settings are designed to be cost-effective and scalable, allowing for the production of significant quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 6,7-dihydroxy-1H-quinazolin-4-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired outcomes, such as specific temperature, pressure, and pH levels.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often characterized by their enhanced stability, solubility, and biological activity, making them suitable for various applications.
Scientific Research Applications
6,7-dihydroxy-1H-quinazolin-4-one has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst in various reactions. In biology, it plays a role in studying cellular processes and interactions. In medicine, this compound is investigated for its potential therapeutic effects and drug development. Additionally, it has industrial applications, such as in the production of pharmaceuticals, agrochemicals, and other specialized chemicals .
Mechanism of Action
The mechanism of action of 6,7-dihydroxy-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
6,7-dihydroxy-1H-quinazolin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. The comparison focuses on aspects such as reactivity, stability, and biological activity. Some similar compounds include cephalosporins, which are a class of β-lactam antibiotics .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique properties and wide range of applications make it a valuable subject of study and research
Properties
IUPAC Name |
6,7-dihydroxy-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-6-1-4-5(2-7(6)12)9-3-10-8(4)13/h1-3,11-12H,(H,9,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHAHRQOSZIMIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1O)O)NC=NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=C1O)O)NC=NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
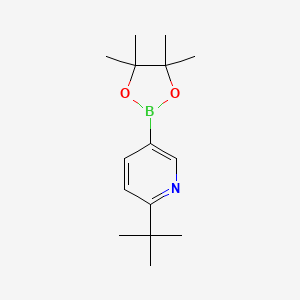
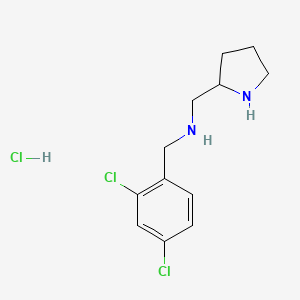
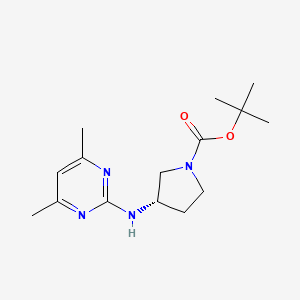



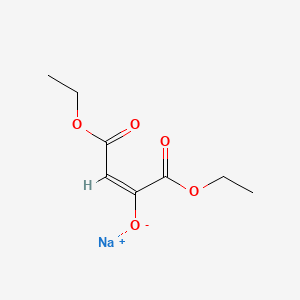

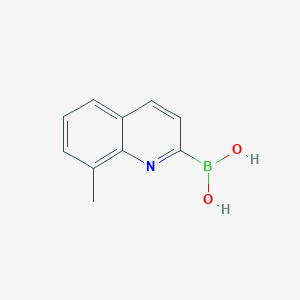
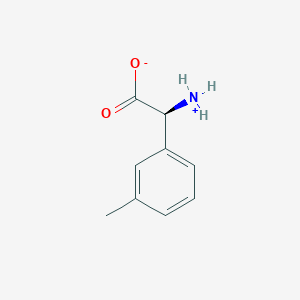

![(3aR,4R,6S,6aS)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylic acid](/img/structure/B7897692.png)


